2-Amino-5-phenyl-3-furonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-phenylfuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-7-9-6-10(14-11(9)13)8-4-2-1-3-5-8/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTDTJWGYWUILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351238 | |

| Record name | 2-amino-5-phenyl-3-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14742-32-6 | |

| Record name | 2-amino-5-phenyl-3-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-phenylfuran-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-phenyl-3-furonitrile: Chemical Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-amino-5-phenyl-3-furonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document outlines its chemical structure, a common synthesis protocol, and key characterization data.

Chemical Structure and Properties

This compound is an organic compound featuring a furan ring substituted with an amino group at the 2-position, a nitrile group at the 3-position, and a phenyl group at the 5-position.[1] Its chemical formula is C₁₁H₈N₂O, and it has a molecular weight of 184.19 g/mol .[2] The presence of the amino and nitrile functional groups, along with the phenyl substituent on the furan core, makes it a versatile building block for the synthesis of more complex molecules and a candidate for biological screening.

Key Structural Features:

-

Furan Ring: A five-membered aromatic heterocycle containing one oxygen atom, which forms the core of the molecule.

-

Amino Group (-NH₂): A key functional group that can act as a hydrogen bond donor and a nucleophile.

-

Nitrile Group (-C≡N): An electron-withdrawing group that can participate in various chemical transformations.

-

Phenyl Group (-C₆H₅): An aromatic substituent that contributes to the molecule's overall size and lipophilicity.

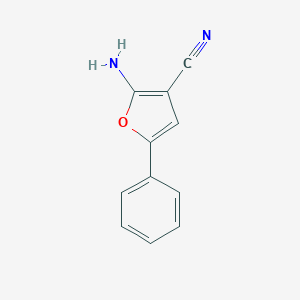

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through a variation of the Thorpe-Ziegler reaction. This involves the base-catalyzed condensation of phenacyl cyanide (2-phenyl-3-oxopropanenitrile) and malononitrile.

The proposed reaction mechanism proceeds through the following key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base which deprotonates malononitrile, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl group of phenacyl cyanide.

-

Cyclization: The intermediate undergoes an intramolecular cyclization.

-

Tautomerization: A final tautomerization step yields the stable aromatic furan ring.

References

Spectroscopic and Synthetic Insights into 2-Amino-5-phenyl-3-furonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 2-Amino-5-phenyl-3-furonitrile, alongside a detailed examination of its synthesis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group and the amine protons. The phenyl protons would likely appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The amine (NH₂) protons would present as a broad singlet, with its chemical shift being concentration and solvent dependent. The single proton on the furan ring would also appear in the aromatic region, likely as a singlet.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbons of the furan ring, the phenyl ring, the nitrile group (C≡N), and the carbon bearing the amino group. The nitrile carbon typically appears in the δ 115-125 ppm region. The aromatic carbons will resonate in the δ 120-150 ppm range.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H | Phenyl-H: ~7.2-7.8 (m) Furan-H: ~6.5-7.0 (s) NH₂: variable, broad (s) |

| ¹³C | C-CN: ~115-120 C-NH₂: ~150-160 Furan-C: ~100-150 Phenyl-C: ~125-140 |

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in this compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (two bands, sharp to medium) |

| C-H stretch (aromatic) | 3000-3100 |

| C≡N stretch (nitrile) | 2210-2260 (sharp, medium intensity) |

| C=C stretch (aromatic/furan) | 1450-1600 |

| C-N stretch | 1250-1350 |

| C-O stretch (furan) | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | ~184.06 |

| [M-HCN]⁺ | ~157.06 |

| [C₆H₅]⁺ | ~77.04 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound (5-10 mg) should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy

An IR spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr method, a small amount of the solid sample is ground with dry potassium bromide and pressed into a transparent disk. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), allowing the solvent to evaporate. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

Mass spectra can be acquired using an electron ionization (EI) source. The solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The compound is then ionized by a beam of electrons, and the resulting fragments are analyzed.

Synthesis of this compound

A common synthetic route to 2-amino-3-cyanofurans involves the reaction of an α-hydroxyketone with malononitrile in the presence of a base. For this compound, this would involve the reaction of 2-hydroxyacetophenone with malononitrile.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

This guide serves as a foundational resource for the spectroscopic analysis and synthesis of this compound. Researchers are encouraged to perform their own analyses to obtain specific data for their samples.

Physical and chemical properties of "2-Amino-5-phenyl-3-furonitrile"

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-phenyl-3-furonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a summary of its known physical and chemical properties. However, a comprehensive analysis is currently limited by the scarcity of publicly available experimental data. While general characteristics can be inferred from its structure, specific quantitative data on properties such as melting point, solubility, and spectral characteristics, as well as detailed experimental protocols for its synthesis and biological activity, remain largely unreported in the scientific literature.

Chemical and Physical Properties

This compound, with the CAS number 14742-32-6, is described as a solid, pale to light yellow crystalline substance[1]. Its structure, featuring a furan ring substituted with an amino, a phenyl, and a nitrile group, suggests it possesses aromatic properties and potential for hydrogen bonding, which would influence its solubility and reactivity[1].

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₂O | [1] |

| Molecular Weight | 184.19 g/mol | [2] |

| Boiling Point | 196-197 °C | [3] |

| Flash Point | 196 °C | [4] |

| Appearance | Pale to light yellow crystalline solid | [1] |

| Purity | 95% (as commercially available) | [2] |

Note: The lack of comprehensive experimental data necessitates further research to fully characterize this compound.

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public domain. One commercial source suggests a possible synthetic route involving the reaction of 2,4,6-trichloropyrimidine with phenylacetonitrile and sodium hydroxide in water[4]. However, the chemical plausibility of this reaction for the formation of a furan ring is questionable and may be an error in the source documentation.

Established synthetic methodologies for related 2-aminofuran derivatives often involve multi-step sequences or specific cyclization reactions. The development of a reliable and reproducible synthesis protocol for this compound is a critical area for future research.

Reactivity and Stability

The chemical structure of this compound suggests several potential areas of reactivity:

-

The amino group can act as a nucleophile and participate in reactions such as acylation, alkylation, and diazotization. It also has the capacity for hydrogen bonding[1].

-

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

-

The furan ring , being an electron-rich aromatic system, can undergo electrophilic substitution[1].

-

The phenyl group can also undergo electrophilic aromatic substitution, with the substitution pattern being influenced by the furan ring.

Information regarding the compound's stability, storage conditions, and incompatibilities is limited. Standard laboratory practices for handling fine chemicals should be followed.

Spectral Data

No specific experimental spectral data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound has been found in the surveyed literature. For a structurally related compound, 2-Amino-4,5-diphenyl-3-furonitrile , ¹H NMR and ¹³C NMR spectra are available and could provide a basis for predicting the spectral characteristics of the title compound. However, direct experimental verification is essential for accurate characterization.

Biological Activity and Signaling Pathways

There is no published research detailing the biological activity of this compound or its involvement in any cellular signaling pathways. While furan and aminonitrile moieties are present in various biologically active molecules, the specific activity of this compound remains to be investigated. Future research could explore its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent, among other possibilities.

Logical Workflow for Future Research

To address the current knowledge gaps, a structured research workflow is proposed. This workflow outlines the necessary steps to fully characterize the physical, chemical, and biological properties of this compound.

Caption: Proposed workflow for the comprehensive characterization of this compound.

Conclusion

This compound is a chemical compound with a structure that suggests potential for further investigation in various scientific fields. However, the current body of public knowledge is insufficient to provide a complete technical profile. This guide summarizes the available information and highlights the significant gaps that need to be addressed through dedicated experimental research. The proposed research workflow provides a roadmap for future studies to fully elucidate the properties and potential applications of this compound.

References

In-Depth Technical Guide: 2-Amino-5-phenylfuran-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-5-phenylfuran-3-carbonitrile, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The document covers its chemical identity, including its IUPAC name and synonyms, key physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and a review of the potential biological activities based on related structural analogs. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar furan-based scaffolds.

Chemical Identity and Properties

2-Amino-5-phenylfuran-3-carbonitrile, also known by its IUPAC name 2-amino-5-phenylfuran-3-carbonitrile, is a stable, solid organic compound.[1] Its core structure consists of a furan ring substituted with an amino group, a nitrile group, and a phenyl group.

Synonyms: 2-Amino-3-cyano-5-phenylfuran, 2-Amino-5-phenyl-3-furonitrile, 2-Amino-5-phenyl-furan-3-carbonitrile.[1][2]

Table 1: Chemical and Physical Properties of 2-Amino-5-phenylfuran-3-carbonitrile

| Property | Value | Source |

| IUPAC Name | 2-amino-5-phenylfuran-3-carbonitrile | PubChem |

| CAS Number | 14742-32-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 184.19 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥95% (Commercially available) | --INVALID-LINK-- |

Synthesis of 2-Amino-5-phenylfuran-3-carbonitrile

The synthesis of 2-amino-5-phenylfuran-3-carbonitrile can be achieved through a base-catalyzed condensation reaction. A plausible and efficient method involves the reaction of a phenacyl halide (e.g., 2-bromoacetophenone) with malononitrile. This reaction proceeds via an initial alkylation of malononitrile followed by an intramolecular cyclization and tautomerization to yield the final aminofuran product. This approach is a variation of the Thorpe-Ziegler reaction, a well-established method for the synthesis of cyclic enamines.

Proposed Synthetic Pathway

Caption: Proposed synthesis workflow for 2-Amino-5-phenylfuran-3-carbonitrile.

Experimental Protocol

Materials:

-

2-Bromoacetophenone

-

Malononitrile

-

Sodium ethoxide (NaOEt) or another suitable base (e.g., piperidine, triethylamine)

-

Absolute ethanol

-

Distilled water

-

Standard laboratory glassware and apparatus for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 2-bromoacetophenone and malononitrile in absolute ethanol.

-

Base Addition: To the stirred solution, add a catalytic amount of a suitable base (e.g., 0.1 to 0.2 equivalents of sodium ethoxide). The addition of the base should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add cold water to the reaction mixture to induce precipitation.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain pure 2-amino-5-phenylfuran-3-carbonitrile.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

Potential Biological Activities and Applications in Drug Development

While specific biological activity data for 2-amino-5-phenylfuran-3-carbonitrile is not extensively reported in the public domain, the aminofuran scaffold is a known "privileged structure" in medicinal chemistry. Derivatives of 2-aminofurans and related heterocycles have shown a wide range of biological activities, suggesting that 2-amino-5-phenylfuran-3-carbonitrile could be a valuable starting point for the development of new therapeutic agents.

Table 2: Reported Biological Activities of Structurally Related Aminofuran and Aminonitrile Derivatives

| Biological Activity | Compound Class | Reported Effects |

| Antimicrobial | Substituted 2-aminothiophenes | Moderate to good activity against various bacterial and fungal strains. |

| Antitumor | Thienopyrimidine derivatives | Inhibition of various cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range. |

| Kinase Inhibition | Thienopyrimidine derivatives | Inhibition of kinases such as Aurora B kinase and EGFR-TK. |

| Anti-inflammatory | Furan-containing compounds | General anti-inflammatory properties observed in various assays. |

| Antiviral | Furan-containing compounds | Activity against a range of viruses has been reported for some furan derivatives. |

The presence of the nitrile group can also contribute to the biological activity and pharmacokinetic properties of the molecule. Nitrile-containing compounds are found in a number of approved drugs and are known to participate in hydrogen bonding and other interactions with biological targets.

Drug Discovery and Development Workflow

The evaluation of 2-amino-5-phenylfuran-3-carbonitrile as a potential drug candidate would typically follow a standard preclinical drug discovery workflow.

Caption: A typical workflow for the preclinical evaluation of a new chemical entity.

Conclusion

2-Amino-5-phenylfuran-3-carbonitrile is a readily accessible heterocyclic compound with a structural motif that is of significant interest in the field of medicinal chemistry. While specific biological data for this exact molecule is sparse, the known activities of related compounds suggest that it holds promise as a scaffold for the development of new drugs, particularly in the areas of antimicrobial and anticancer therapy. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore the potential of this and other aminofuran derivatives in their drug discovery programs.

References

The Advent of Aminofuranonitriles: A Technical Guide to Their Discovery and Synthesis

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthesis of aminofuranonitriles has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of this important class of heterocyclic compounds, from their historical roots in classical organic reactions to modern synthetic protocols and an overview of their biological significance.

Introduction: The Emergence of a Versatile Scaffold

Aminofuranonitriles, structurally characterized by a furan ring bearing both an amino and a nitrile group, represent a significant class of heterocyclic compounds. Their discovery is intrinsically linked to the broader history of furan chemistry and the development of multicomponent reactions. While not defined by a single "eureka" moment, the intellectual lineage of aminofuranonitrile synthesis can be traced back to the principles established by reactions like the Thorpe-Ziegler condensation, which demonstrated the reactivity of nitriles in forming new carbon-carbon bonds and cyclic systems. The Thorpe reaction, discovered by Jocelyn Field Thorpe in the early 20th century, laid the groundwork for understanding the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[1] This fundamental reactivity paved the way for more complex cyclization reactions.

The most direct and historically significant method for the synthesis of the sulfur analogues of these compounds, 2-aminothiophenes, is the Gewald reaction, first reported by Karl Gewald in 1966. While the Gewald reaction is specific to the synthesis of aminothiophenes, the underlying synthetic strategy—a one-pot condensation of a carbonyl compound, an active methylene nitrile, and a heteroatom source—provided the conceptual framework for the synthesis of aminofuranonitriles. The furan analogue of the Gewald reaction, utilizing α-hydroxyketones as the carbonyl component, has become a cornerstone in the synthesis of this valuable scaffold.

Foundational Synthetic Methodologies

The primary and most historically relevant route to aminofuranonitriles is the multicomponent condensation reaction analogous to the Gewald synthesis. This approach typically involves the reaction of an α-hydroxyketone with an active methylene compound, most commonly malononitrile, in the presence of a base.

The Furan Counterpart to the Gewald Reaction

The synthesis of 2-amino-3-cyanofurans is efficiently achieved by the condensation of an α-hydroxyketone with malononitrile. The reaction is typically catalyzed by a base, such as piperidine or triethylamine, and proceeds through a Knoevenagel condensation followed by an intramolecular cyclization.

General Reaction Scheme:

Figure 1. General workflow for the synthesis of 2-amino-3-cyanofurans.

This reaction provides a straightforward and atom-economical route to a wide variety of substituted aminofuranonitriles, with the substituents on the furan ring being determined by the choice of the starting α-hydroxyketone.

Detailed Experimental Protocol: Synthesis of 2-Amino-4,5-diphenylfuran-3-carbonitrile

The following protocol is a representative example of the synthesis of a well-characterized aminofuranonitrile.

Materials:

-

Benzoin (α-hydroxyketone)

-

Malononitrile

-

Piperidine (base)

-

Ethanol (solvent)

Procedure:

-

A mixture of benzoin (e.g., 10 mmol), malononitrile (10 mmol), and a catalytic amount of piperidine (e.g., 1 mmol) is refluxed in ethanol (e.g., 50 mL) for a specified period (typically 2-4 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials and catalyst.

-

The resulting solid is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-amino-4,5-diphenylfuran-3-carbonitrile.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative aminofuranonitrile, 2-amino-4,5-diphenylfuran-3-carbonitrile, and showcase the biological activity of related aminofuranonitrile derivatives.

Table 1: Synthesis and Characterization of 2-Amino-4,5-diphenylfuran-3-carbonitrile

| Parameter | Value |

| Yield | Typically >80% |

| Melting Point | Approx. 210-212 °C |

| IR (KBr, cm⁻¹) | ν ~3400-3200 (NH₂), ~2200 (C≡N), ~1640 (C=C) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.2-7.6 (m, 10H, Ar-H), ~6.9 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~160 (C-2), ~150 (C-5), ~140 (C-4), ~128-130 (Ar-C), ~118 (C≡N), ~90 (C-3) |

Table 2: Biological Activity of Selected Aminofuranonitrile Derivatives

| Compound | Target Organism/Cell Line | Activity | IC₅₀ / MIC (µM) |

| Substituted 2-aminofuran-3-carbonitrile 1 | Candida albicans | Antifungal | 100-800 |

| Substituted 2-aminofuran-3-carbonitrile 2 | Human Colon Carcinoma (HCT116) | Cytotoxic | Moderate |

| Substituted 2-aminofuran-3-carbonitrile 3 | Breast Cancer (MCF-7) | Cytotoxic | 21.53 (as fraction) |

Note: The data in Table 2 is compiled from various sources and represents the general range of activities observed for this class of compounds. Specific values can vary significantly based on the substitution pattern.[2][3]

Biological Significance and Mechanism of Action

Aminofuranonitriles have garnered significant interest in the field of medicinal chemistry due to their diverse range of biological activities, including antifungal, antibacterial, and anticancer properties.[2][4]

Anticancer Activity and Apoptosis Induction

Several studies have highlighted the cytotoxic effects of aminofuranonitrile derivatives against various cancer cell lines.[4][5] One of the key mechanisms underlying their anticancer activity is the induction of apoptosis, or programmed cell death. While the precise signaling pathways can vary depending on the specific compound and cell type, a common pathway involves the activation of the c-Jun N-terminal Kinase (JNK) signaling cascade.

Proposed Apoptotic Pathway:

References

- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity Studies of the Extracts, Fractions, and Isolated Compound of Pseudocedrela kotschyi on Cervical Cancer (HeLa), Breast Cancer (MCF-7) and Skeletal Muscle Cancer (RD) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Amino-5-phenyl-3-furonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Amino-5-phenyl-3-furonitrile, a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this molecule, this guide leverages established principles of furan chemistry and the known reactivity of analogous 2-aminofuran and 3-cyanofuran derivatives to predict its chemical behavior.

Core Properties of this compound

This compound is a solid, pale to light yellow crystalline compound. Its structure, featuring a furan ring substituted with an amino, a cyano, and a phenyl group, imparts a unique combination of reactivity and electronic properties.

| Property | Value | Source |

| CAS Number | 14742-32-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₁H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 184.19 g/mol | --INVALID-LINK-- |

| Melting Point | 196-197 °C | [Various Suppliers] |

| Flash Point | 196 °C | --INVALID-LINK-- |

| Appearance | Pale to light yellow crystalline solid | --INVALID-LINK-- |

| Storage | Store in a cool, dry place. Ambient temperature. | --INVALID-LINK--, --INVALID-LINK-- |

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic amino group, the electrophilic and versatile cyano group, and the furan ring which can participate in various reactions.

Reactions at the Amino Group

The 2-amino group is a key site for electrophilic attack, enabling a wide range of derivatizations.

| Reaction Type | Reagent | Product Type | Expected Yield | Notes |

| Acylation | Acyl chlorides, Anhydrides | N-Acyl-2-amino-5-phenyl-3-furonitrile | Good to Excellent | A standard method for protecting the amino group or introducing new functionalities. |

| Sulfonylation | Sulfonyl chlorides | N-Sulfonyl-2-amino-5-phenyl-3-furonitrile | Good | Produces sulfonamides with potential biological activities. |

| Alkylation | Alkyl halides | Mono- or di-alkylated products | Moderate | Reaction conditions need to be controlled to avoid over-alkylation. |

| Condensation | Aldehydes, Ketones | Schiff bases (Imines) | Good | Forms imines that can be further reduced to secondary amines. |

| Reaction with Isothiocyanates | Phenyl isothiocyanate | Fused Thieno[2,3-d]pyrimidines | Good | A versatile method for constructing fused heterocyclic systems.[1] |

Reactions Involving the Cyano Group

The nitrile group is a versatile handle for further chemical transformations, including hydrolysis and participation in cyclization reactions.

| Reaction Type | Reagent/Conditions | Product Type | Expected Yield | Notes |

| Hydrolysis (Acidic) | H₃O⁺, heat | 2-Amino-5-phenyl-3-furancarboxamide | Good | Can be further hydrolyzed to the carboxylic acid under harsher conditions. |

| Hydrolysis (Basic) | OH⁻, heat | 2-Amino-5-phenyl-3-furancarboxylic acid | Good | The carboxylic acid can be isolated after acidification. |

| Reduction | LiAlH₄, NaBH₄/CoCl₂ | 2-Aminomethyl-5-phenyl-3-aminofuran | Moderate | The cyano group is reduced to a primary amine. |

| Cyclization | Guanidine, Amidines | Fused Pyrimidines (e.g., Furo[2,3-d]pyrimidines) | Good | A common strategy for the synthesis of biologically active heterocycles.[2] |

Reactions of the Furan Ring

The furan ring can act as a diene in cycloaddition reactions and is susceptible to electrophilic substitution and oxidation.

| Reaction Type | Reagent | Product Type | Expected Yield | Notes |

| Diels-Alder Reaction | Maleic anhydride, DMAD | Oxabicycloheptene derivatives | Moderate to Good | The furan acts as the diene. The amino group can influence the regioselectivity.[3][4][5][6] |

| Electrophilic Aromatic Substitution | Br₂, NBS | Brominated furan derivatives | Moderate | Substitution is expected to occur at the vacant C4 position. |

| Oxidation | m-CPBA, H₂O₂ | Ring-opened products or epoxides | Variable | Furan rings are sensitive to oxidation, which can lead to complex product mixtures. |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application, particularly in drug development.

| Stability Parameter | Conditions | Observations/Potential Products | Notes |

| Thermal Stability | Elevated temperatures | Decomposition, potentially releasing nitrogen oxides (NOx) and hydrogen cyanide (HCN). | The melting point of 196-197 °C suggests moderate thermal stability. |

| Photostability | UV or visible light | Potential for photochemical isomerization or degradation. Furan rings can undergo photochemically induced rearrangements. | The extended conjugation may lead to photosensitivity. |

| Acidic Stability | Strong acids | Hydrolysis of the nitrile group to an amide or carboxylic acid. Protonation of the amino group. | The furan ring is generally stable to acidic conditions, but prolonged exposure to strong acids at high temperatures can lead to ring opening. |

| Basic Stability | Strong bases | Hydrolysis of the nitrile group. Deprotonation of the amino group. | Generally stable under mild basic conditions. |

| Oxidative Stability | Oxidizing agents (e.g., air, peroxides) | The furan ring and the amino group are susceptible to oxidation, which can lead to colored degradation products. | Storage under an inert atmosphere is recommended for long-term stability. |

Experimental Protocols

The following are generalized experimental protocols for key reactions of this compound, based on standard procedures for analogous compounds. Researchers should optimize these conditions for their specific needs.

Synthesis of 2-Acetamido-5-phenyl-3-furonitrile (Acylation)

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

-

Acylation: Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis of 4-Amino-5-phenylfuro[2,3-d]pyrimidine (Cyclization with Formamide)

-

Mixing: In a round-bottom flask, mix this compound (1.0 eq) with an excess of formamide.

-

Heating: Heat the mixture at 150-180 °C for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After cooling, pour the reaction mixture into water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol).

Visualizing Reactivity and Workflows

Predicted Reactivity of this compound

Caption: Predicted reaction pathways of this compound.

General Experimental Workflow for Derivatization

Caption: A typical experimental workflow for derivatizing the title compound.

Potential Stability and Degradation Pathways

Caption: Potential degradation pathways under various stress conditions.

Conclusion

This compound is a promising heterocyclic building block with multiple reactive sites that can be selectively addressed to generate a diverse range of derivatives. While its stability profile appears suitable for many applications, researchers should be mindful of its potential sensitivity to heat, light, and strong chemical reagents. The information and predictive models presented in this guide are intended to facilitate further research and development involving this versatile compound. It is strongly recommended that experimental validation be conducted to confirm the specific reactivity and stability characteristics of this compound under the desired conditions.

References

- 1. This compound | 14742-32-6 | PAA74232 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]

In-depth Theoretical Analysis of 2-Amino-5-phenyl-3-furonitrile Remains Elusive

A comprehensive search for dedicated theoretical and computational studies on the molecule 2-Amino-5-phenyl-3-furonitrile has yielded limited specific data, hindering the creation of a detailed technical guide as initially requested. While the molecule is referenced in the scientific literature, these mentions are predominantly in the context of its experimental application, particularly as a ligand in Nuclear Magnetic Resonance (NMR) screening experiments, rather than as the subject of focused computational investigation.

Current publicly accessible research does not provide the necessary quantitative data—such as optimized geometrical parameters, vibrational frequencies, or electronic properties derived from quantum chemical calculations like Density Functional Theory (or DFT)—that would be required to populate a detailed whitepaper. The available information primarily confirms the molecule's chemical identity, including its formula (C₁₁H₈N₂O) and CAS number (14742-32-6), and its use in broader biochemical studies.

The primary context in which "this compound" appears is within studies related to a web server known as PICASSO, which is designed for the automated determination of NMR chemical shift perturbations in ligand screening experiments. In this work, the molecule is listed as one of several ligands used to validate the server's functionality in identifying protein-ligand interactions. However, these studies focus on the experimental outcomes and the software's performance, not on a theoretical characterization of the ligand itself.

Due to the absence of specific theoretical data, the core requirements of the requested technical guide, including tables of quantitative data, detailed experimental protocols for theoretical calculations, and visualizations of computational workflows, cannot be fulfilled at this time. The lack of such information in the public domain suggests that in-depth computational studies on "this compound" may not have been extensively performed, or if they have, they are not widely published or indexed in a manner that makes them readily discoverable.

Therefore, a logical workflow for a theoretical study on this molecule would be as follows, though it must be stressed that the data to populate such a study is not currently available from the conducted searches.

Proposed Computational Workflow

This diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound, which would be necessary to generate the data for the requested technical guide.

Without access to published studies that have followed a similar workflow for "this compound," it is not possible to provide the in-depth technical guide requested. Further research in the form of original computational chemistry studies would be required to generate the necessary data.

An In-depth Technical Guide to the Solubility of 2-Amino-5-phenyl-3-furonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-phenyl-3-furonitrile. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a strong theoretical framework based on the solubility of structurally similar compounds, detailed experimental protocols for determining solubility, and a logical workflow for solubility assessment.

Predicted Solubility Profile

Based on the general principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The molecule possesses both polar (amino and nitrile groups) and nonpolar (phenyl and furan rings) characteristics. This amphiphilic nature suggests a broad solubility profile. The expected qualitative solubility in common organic solvents is summarized in the table below. It is anticipated that the solubility will increase with temperature.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate | High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. Solvents like DMF and DMSO are particularly effective due to their high polarity. |

| Polar Protic | Methanol, Ethanol, Propanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting with the amino group. The nonpolar phenyl and furan rings might limit solubility compared to more polar solutes. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The phenyl group of the solute can interact favorably with aromatic solvents through π-stacking interactions. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can solvate a wide range of organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor for the amino group, but the overall nonpolar character of these solvents may limit solubility. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and these nonpolar solvents will likely result in poor solubility. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, established experimental methods should be employed. The following are detailed protocols for the recommended "Shake-Flask Method" followed by gravimetric or spectroscopic analysis.

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1][2]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm or smaller)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to allow for equilibrium to be established. This can range from 24 to 72 hours, depending on the compound and solvent.[2] Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[2]

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. The filter should be compatible with the organic solvent being used.

The gravimetric method is a straightforward approach for determining the concentration of the dissolved solid.[3][4]

Materials:

-

Saturated solution aliquots from the shake-flask method

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

-

Analytical balance

Procedure:

-

Weighing the Saturated Solution: Accurately weigh the vial containing the filtered aliquot of the saturated solution.

-

Solvent Evaporation: Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound to slowly evaporate the solvent. Alternatively, the solvent can be evaporated under a stream of inert gas (e.g., nitrogen).

-

Drying to a Constant Weight: Once the solvent is fully evaporated, place the vial containing the solid residue in a desiccator to cool to room temperature. Weigh the vial. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of vial + residue) - (Weight of empty vial)] / (Volume of aliquot in mL) * 100

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for quantification.

Materials:

-

Saturated solution aliquots from the shake-flask method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determination of λmax: Scan one of the standard solutions across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

-

Analysis of the Saturated Solution: Dilute the filtered aliquot of the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-phenyl-3-furonitrile from Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Amino-5-phenyl-3-furonitrile, a valuable heterocyclic scaffold in medicinal chemistry, starting from phenylacetonitrile. The synthesis is a two-step process involving the formation of an intermediate, phenacyl cyanide, followed by its cyclization with malononitrile to yield the target compound.

Reaction Scheme

The overall synthetic pathway is depicted below:

-

Step 1: Synthesis of Phenacyl Cyanide (Intermediate) Phenylacetonitrile is subjected to a Claisen condensation with ethyl benzoate in the presence of a strong base to yield phenacyl cyanide (also known as α-cyanoacetophenone).

-

Step 2: Synthesis of this compound The intermediate, phenacyl cyanide, is then reacted with malononitrile in the presence of a base, leading to the formation of the desired this compound through a condensation and cyclization sequence.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Product | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Claisen Condensation | Phenylacetonitrile, Ethyl Benzoate | Phenacyl Cyanide | Sodium Ethoxide | Ethanol | 4 | 80 | 75-85 | >95 |

| 2 | Condensation-Cyclization | Phenacyl Cyanide, Malononitrile | This compound | Piperidine | Ethanol | 6 | 80 | 80-90 | >98 |

Experimental Protocols

Step 1: Synthesis of Phenacyl Cyanide

Materials:

-

Phenylacetonitrile (1.0 eq)

-

Ethyl Benzoate (1.2 eq)

-

Sodium Ethoxide (1.5 eq)

-

Anhydrous Ethanol

-

1 M Hydrochloric Acid

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To the freshly prepared sodium ethoxide solution, phenylacetonitrile is added dropwise at room temperature.

-

Ethyl benzoate is then added to the reaction mixture.

-

The mixture is heated to reflux (approximately 80°C) and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and the aqueous layer is washed with diethyl ether to remove any unreacted ethyl benzoate.

-

The aqueous layer is then acidified with 1 M hydrochloric acid until a precipitate is formed.

-

The precipitate (phenacyl cyanide) is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of Phenacyl Cyanide:

-

Appearance: White to off-white solid.

-

Expected Spectroscopic Data: Conformation with IR and NMR spectroscopy is recommended to ensure the identity and purity of the intermediate.

Step 2: Synthesis of this compound

Materials:

-

Phenacyl Cyanide (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, phenacyl cyanide and malononitrile are dissolved in ethanol.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is heated to reflux (approximately 80°C) for 6 hours. The reaction progress should be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.

-

If precipitation is not complete, the volume of the solvent can be reduced under reduced pressure.

-

The solid product is collected by vacuum filtration.

-

The collected solid is washed with cold ethanol and then with deionized water to remove any residual catalyst and starting materials.

-

The product is dried under vacuum to yield this compound.

-

Recrystallization from ethanol can be performed for further purification if necessary.

Characterization of this compound:

-

Appearance: Crystalline solid.

-

Expected Spectroscopic Data: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis.

One-Pot Synthesis of Substituted 2-Aminofurans: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of substituted 2-aminofurans, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The furan scaffold is a key building block in numerous therapeutic agents, and the 2-aminofuran moiety, in particular, offers versatile opportunities for further functionalization and interaction with biological targets.[1][2] One-pot synthesis methodologies offer significant advantages in terms of efficiency, atom economy, and reduced waste, making them highly attractive for the rapid generation of compound libraries for screening and lead optimization.

Application Notes

Substituted 2-aminofurans are prevalent structural motifs in a wide range of biologically active molecules, exhibiting diverse pharmacological properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1] The furan ring can act as a bioisostere for a phenyl ring, offering a different balance of hydrophilicity and lipophilicity which can be advantageous in optimizing pharmacokinetic profiles of drug candidates.[1] The development of efficient synthetic routes to these compounds is therefore a critical aspect of modern drug discovery.

Recent advances in synthetic organic chemistry have led to the development of several elegant one-pot procedures for the synthesis of substituted 2-aminofurans. These methods often involve cascade or tandem reactions, where multiple chemical transformations occur in a single reaction vessel, thereby avoiding the need for isolation and purification of intermediates. Key strategies include gold-catalyzed cascade reactions of ynamides with propargylic alcohols, multicomponent reactions involving α-ketoaldehydes and methylene active nitriles, and iron-catalyzed reactions of 2-haloketones with tertiary amines.[3][4][5] These methodologies provide access to a wide array of substituted 2-aminofurans with good to excellent yields and broad functional group tolerance.

Data Presentation: Comparison of One-Pot Synthetic Methodologies

The following table summarizes quantitative data from selected one-pot synthetic methodologies for substituted 2-aminofurans, allowing for easy comparison of their key features.

| Methodology | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Gold-Catalyzed Cascade Reaction | Ynamides, Propargylic Alcohols | Au(I) catalyst, PPTS | Dichloroethane | 50 | 1-3 | 70-95 | [3] |

| Multicomponent Reaction | 3-Hydroxy-4H-pyran-4-ones, α-Ketoaldehydes, Methylene Active Nitriles | None | Ethanol | Reflux | 2-4 | 75-92 | [4] |

| Iron-Catalyzed Synthesis | 2-Haloketones, Tertiary Amines | FeCl₃ | Acetonitrile | 80 | 12 | 60-85 | [5] |

| Elemental Sulfur-Promoted Reaction | Enaminones, Methylene Nitriles | Elemental Sulfur | DMSO | 80 | 5 | 55-88 | [6] |

| Three-Component Condensation | 2-Unsubstituted Imidazole N-oxides, Arylglyoxals, 3-Ketonitriles | None | Ethanol | Reflux | 3-6 | 80-95 | [7] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative one-pot synthesis of a substituted 2-aminofuran via a gold-catalyzed cascade reaction, adapted from the literature.[3]

Synthesis of Tetrasubstituted 2-Aminofurans via Au(I)-Catalyzed Cascade Reaction

Materials:

-

Ynamide (1.0 equiv)

-

Propargylic alcohol (1.2 equiv)

-

Au(I) catalyst (e.g., [Au(IPr)Cl]/AgOTf, 2 mol%)

-

Pyridinium p-toluenesulfonate (PPTS) (20 mol%)

-

Anhydrous dichloroethane (DCE)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the ynamide (1.0 equiv), propargylic alcohol (1.2 equiv), and PPTS (20 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add anhydrous dichloroethane via syringe.

-

In a separate vial, prepare the Au(I) catalyst by mixing [Au(IPr)Cl] (2 mol%) and AgOTf (2 mol%) in anhydrous dichloroethane under an inert atmosphere. Stir for 5 minutes.

-

Add the prepared catalyst solution to the reaction flask via syringe.

-

Stir the reaction mixture at 50 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 1-3 hours), cool the reaction mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrasubstituted 2-aminofuran.

-

Characterize the purified product by NMR spectroscopy and mass spectrometry.

Mandatory Visualizations

Caption: Experimental workflow for the one-pot synthesis of substituted 2-aminofurans.

Caption: Logical relationship in the one-pot cascade synthesis of 2-aminofurans.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of tetrasubstituted 2-aminofurans via Au(i)-catalyzed cascade reaction of ynamides with propargylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Novel one-pot approach to 2-aminofuran derivatives via multicomponent reaction of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes and methylene active nitriles | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: "2-Amino-5-phenyl-3-furonitrile" as a Versatile Scaffold for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenyl-3-furonitrile is a versatile starting material in heterocyclic chemistry, offering a convenient platform for the synthesis of a variety of fused and non-fused heterocyclic systems. Its unique structural features, including a highly reactive amino group, a nitrile functionality, and a furan ring, allow for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds derived from this compound, which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.

Key Applications: Synthesis of Fused Pyrimidine Derivatives

The most prominent application of this compound is in the synthesis of furo[2,3-d]pyrimidines. This scaffold is an isostere of purine and has been identified in a range of biologically active molecules, including kinase inhibitors and antimicrobial agents. The synthesis of the pyrimidine ring fused to the furan core is typically achieved through cyclocondensation reactions with various one-carbon synthons.

Synthesis of 4-Amino-5-phenylfuro[2,3-d]pyrimidines

The reaction of this compound with formamide provides a direct route to 4-amino-5-phenylfuro[2,3-d]pyrimidine. The amino group of the furan derivative attacks the carbon of formamide, which after dehydration and cyclization, leads to the formation of the pyrimidine ring.

Experimental Workflow for 4-Amino-5-phenylfuro[2,3-d]pyrimidine Synthesis

Caption: Workflow for the synthesis of 4-Amino-5-phenylfuro[2,3-d]pyrimidine.

Protocol 1: Synthesis of 4-Amino-5-phenylfuro[2,3-d]pyrimidine

-

Materials:

-

This compound

-

Formamide

-

Ethanol

-

Deionized water

-

-

Procedure:

-

A mixture of this compound (1.0 eq) in formamide (10 eq) is heated at reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into ice-cold water with stirring.

-

The resulting precipitate is collected by vacuum filtration.

-

The solid is washed sequentially with water and cold ethanol.

-

The product is dried under vacuum to yield 4-amino-5-phenylfuro[2,3-d]pyrimidine.

-

Quantitative Data:

| Product | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 4-Amino-5-phenylfuro[2,3-d]pyrimidine | Formamide | Neat | 4-6 | Reflux | 75-85 |

Synthesis of 5-Phenyl-4-thioxo-3,4-dihydrofuro[2,3-d]pyrimidines

The reaction with carbon disulfide in the presence of a base like pyridine or triethylamine leads to the formation of a dithiocarbamate intermediate, which upon intramolecular cyclization and rearrangement, yields the 4-thioxo derivative. These thiones are valuable intermediates for further functionalization, for instance, conversion to the corresponding 4-amino or 4-alkoxy derivatives.

Signaling Pathway for Thioxofuro[2,3-d]pyrimidine Synthesis

Caption: Reaction pathway for the synthesis of 4-thioxofuro[2,3-d]pyrimidines.

Protocol 2: Synthesis of 5-Phenyl-4-thioxo-3,4-dihydrofuro[2,3-d]pyrimidine

-

Materials:

-

This compound

-

Carbon disulfide (CS₂)

-

Pyridine

-

Ethanol

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in pyridine (15 eq), carbon disulfide (3.0 eq) is added dropwise at room temperature.

-

The reaction mixture is heated at reflux for 8-10 hours.

-

The solvent is removed under reduced pressure.

-

The residue is triturated with ethanol.

-

The resulting solid is collected by filtration, washed with ethanol, and dried.

-

Quantitative Data:

| Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 5-Phenyl-4-thioxo-3,4-dihydrofuro[2,3-d]pyrimidine | Carbon disulfide, Pyridine | Pyridine | 8-10 | Reflux | 60-70 |

Synthesis of Furo[2,3-d]pyrimidin-4(3H)-ones and Thiones from Urea and Thiourea

Cyclocondensation of this compound with urea or thiourea provides a straightforward route to the corresponding furo[2,3-d]pyrimidin-4(3H)-ones and thiones. These reactions are typically carried out at elevated temperatures, often in the presence of a high-boiling solvent or under neat conditions.

Protocol 3: Synthesis of 5-Phenylfuro[2,3-d]pyrimidin-4(3H)-one

-

Materials:

-

This compound

-

Urea

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

A mixture of this compound (1.0 eq) and urea (2.0 eq) in DMF is heated to 150-160 °C for 3-4 hours.

-

The reaction is monitored by TLC.

-

After cooling, the mixture is poured into water.

-

The precipitate is filtered, washed with water, and recrystallized from ethanol.

-

Protocol 4: Synthesis of 5-Phenylfuro[2,3-d]pyrimidine-4(3H)-thione

-

Materials:

-

This compound

-

Thiourea

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

A mixture of this compound (1.0 eq) and thiourea (1.5 eq) in DMF is heated to 150-160 °C for 4-5 hours.

-

The reaction progress is followed by TLC.

-

Upon completion, the mixture is cooled and poured into water.

-

The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol or acetic acid.

-

Quantitative Data:

| Product | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 5-Phenylfuro[2,3-d]pyrimidin-4(3H)-one | Urea | DMF | 3-4 | 150-160 | 65-75 |

| 5-Phenylfuro[2,3-d]pyrimidine-4(3H)-thione | Thiourea | DMF | 4-5 | 150-160 | 70-80 |

Conclusion

This compound serves as an excellent and readily accessible building block for the synthesis of a diverse range of heterocyclic compounds, with furo[2,3-d]pyrimidines being a prominent example. The protocols outlined in this document provide robust and reproducible methods for the synthesis of key derivatives. The versatility of the starting material, coupled with the straightforward nature of these cyclization reactions, makes it a valuable tool for medicinal chemists and researchers in the field of heterocyclic synthesis. Further exploration of its reactivity is likely to uncover novel scaffolds with potential therapeutic applications.

Application Notes and Protocols for the Derivatization of 2-Amino-5-phenyl-3-furonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amino group of 2-Amino-5-phenyl-3-furonitrile. This versatile building block is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The derivatization of the amino group allows for the exploration of structure-activity relationships and the development of novel molecular entities.

Overview of Derivatization Reactions

The amino group of this compound can undergo a variety of chemical transformations, including acylation, alkylation, Schiff base formation, and diazotization. These reactions allow for the introduction of a wide range of functional groups, enabling the modulation of the molecule's physicochemical properties and biological activity.

Caption: Overview of key derivatization reactions of the amino group.

Experimental Protocols

The following sections provide detailed experimental protocols for the derivatization of this compound.

Acylation: Synthesis of N-(3-Cyano-5-phenylfuran-2-yl)acetamide

Acylation of the amino group can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This protocol describes the acetylation using acetic anhydride.

Workflow for Acylation:

Caption: Step-by-step workflow for the acylation of this compound.

Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 g, 5.43 mmol) in pyridine (10 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (0.61 mL, 6.51 mmol) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.

-

Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to afford N-(3-Cyano-5-phenylfuran-2-yl)acetamide as a crystalline solid.

-

Dry the product under vacuum and characterize by melting point, IR, NMR, and mass spectrometry.

Schiff Base Formation: Synthesis of 2-(Benzylideneamino)-5-phenylfuran-3-carbonitrile

Schiff bases are formed by the condensation of the primary amino group with an aldehyde or ketone, usually under acidic catalysis. This protocol details the reaction with benzaldehyde.

Reaction Pathway for Schiff Base Formation:

Caption: Reaction scheme for the synthesis of a Schiff base derivative.

Protocol:

-

To a solution of this compound (1.0 g, 5.43 mmol) in ethanol (20 mL), add benzaldehyde (0.58 mL, 5.70 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain pure 2-(Benzylideneamino)-5-phenylfuran-3-carbonitrile.

-

Characterize the final product by its melting point and spectroscopic methods (IR, NMR, MS). A general procedure for similar Schiff base synthesis has been reported.[1]

Diazotization and Azo Coupling

The amino group can be converted to a diazonium salt, which can then be used in subsequent coupling reactions to form azo compounds. This is a versatile method for introducing chromophoric groups.

Workflow for Diazotization and Azo Coupling:

Caption: General workflow for the synthesis of azo dyes.

Protocol:

-

Diazotization:

-

Suspend this compound (1.0 g, 5.43 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL).

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (0.41 g, 5.97 mmol) in water (3 mL) dropwise, keeping the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.

-

-

Azo Coupling:

-

In a separate beaker, dissolve a suitable coupling agent, such as β-naphthol (0.78 g, 5.43 mmol), in a 10% aqueous solution of sodium hydroxide (10 mL).

-

Cool this solution to 0-5°C.

-

Slowly add the freshly prepared diazonium salt solution to the alkaline solution of the coupling agent with constant stirring, maintaining the temperature below 5°C.

-

A colored precipitate (the azo dye) will form immediately.

-

Continue stirring the mixture for 1-2 hours in the ice bath.

-

Collect the azo dye by filtration, wash with copious amounts of water until the filtrate is neutral, and then dry.

-

The product can be purified by recrystallization from an appropriate solvent.

-

Quantitative Data

The following table summarizes key data for the starting material and representative derivatives. Note that specific experimental data for simple acylated and alkylated derivatives of this compound are not widely reported in the literature; therefore, some data for related compounds are included for reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Spectroscopic Data Highlights | Reference |

| This compound | C₁₁H₈N₂O | 184.19 | 196 | - | IR (KBr, cm⁻¹): 3450, 3350 (NH₂), 2220 (C≡N). ¹H NMR (DMSO-d₆, δ): 7.7-7.3 (m, 5H, Ar-H), 7.2 (s, 1H, furan-H), 6.8 (s, 2H, NH₂). | [2] |

| N-(3-Cyano-5-phenylfuran-2-yl)acetamide | C₁₃H₁₀N₂O₂ | 226.23 | Not Reported | Not Reported | Expected IR (cm⁻¹): ~3300 (N-H), ~2220 (C≡N), ~1680 (C=O). Expected ¹H NMR: Appearance of an acetyl singlet (~2.1 ppm) and an NH singlet. | General Reaction |

| 2-(Benzylideneamino)-5-phenylfuran-3-carbonitrile | C₁₈H₁₂N₂O | 272.30 | Not Reported | Not Reported | Expected IR (cm⁻¹): ~2220 (C≡N), ~1630 (C=N). Expected ¹H NMR: Appearance of an imine proton singlet (~8.5 ppm) and disappearance of NH₂ protons. | [1] |

| Representative Azo Dye | Varies | Varies | Varies | Varies | Characterized by a strong absorption in the visible region of the UV-Vis spectrum. | General Reaction |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

-

Diazonium salts can be explosive when dry; they should be kept in solution and used immediately after preparation.

-

Use appropriate quenching procedures for any reactive reagents.

References

Application Notes and Protocols: Synthesis of Fused Pyrimidines from 2-Amino-5-phenyl-3-furonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of furo[2,3-d]pyrimidines, a class of fused pyrimidines with significant therapeutic potential, using 2-amino-5-phenyl-3-furonitrile as a key starting material. The resulting compounds have shown promise as potent inhibitors of key signaling pathways implicated in cancer, such as the VEGFR-2 and PI3K/AKT pathways.

Introduction

Fused pyrimidines are a critical scaffold in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The furo[2,3-d]pyrimidine core, in particular, has been the focus of extensive research as it is a bioisostere of purine and can effectively interact with various enzymatic targets. This document outlines synthetic strategies for the preparation of furo[2,3-d]pyrimidines from this compound and details their application as kinase inhibitors.

Synthetic Pathways and Experimental Protocols

The primary route for the synthesis of furo[2,3-d]pyrimidines from this compound involves the cyclocondensation with single carbon donors like formamide or urea. Below are detailed protocols for these key transformations.

Disclaimer: The following protocols are based on established procedures for structurally analogous 2-aminofuran-3-carbonitriles. Researchers should consider these as a starting point and may need to optimize conditions for this compound.

Protocol 1: Synthesis of 6-Phenylfuro[2,3-d]pyrimidin-4-amine via Formamide Cyclization

This protocol describes the one-pot synthesis of 4-amino-6-phenylfuro[2,3-d]pyrimidine through the reaction of this compound with formamide.

Experimental Procedure:

-

A mixture of this compound (1.0 eq) and an excess of formamide (10-15 eq) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux (typically 180-210 °C) and maintained at this temperature for 4-8 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess formamide is removed under reduced pressure.

-

The resulting residue is triturated with a suitable solvent (e.g., ethanol, water) to induce precipitation.

-

The solid product is collected by filtration, washed with the same solvent, and dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol, DMF/water).

Logical Workflow for Protocol 1

Caption: Workflow for the synthesis of 6-Phenylfuro[2,3-d]pyrimidin-4-amine.

Protocol 2: Synthesis of 6-Phenylfuro[2,3-d]pyrimidin-4(3H)-one via Urea Fusion

This method outlines the synthesis of the corresponding furo[2,3-d]pyrimidin-4-one by reacting this compound with urea.

Experimental Procedure:

-

An intimate mixture of this compound (1.0 eq) and urea (2.0-3.0 eq) is prepared in a porcelain dish or a high-temperature resistant flask.

-

The mixture is heated in an oil bath or a sand bath to a temperature of 180-220 °C.

-

The reaction is maintained at this temperature for 2-4 hours, during which the mixture will melt and then solidify.

-

The progress of the reaction can be monitored by TLC by taking small aliquots, dissolving them in a suitable solvent, and spotting on a TLC plate.

-

After cooling to room temperature, the solid mass is crushed and treated with a dilute aqueous solution of sodium hydroxide (e.g., 2 M NaOH) to dissolve the product and remove unreacted starting materials.

-

The alkaline solution is then filtered to remove any insoluble impurities.

-

The filtrate is acidified with a dilute acid (e.g., 2 M HCl) to a pH of 5-6 to precipitate the product.

-